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Compound of Interest

Compound Name: (S)-3-Phenylbutyric acid

Cat. No.: B1347551 Get Quote

Despite a comprehensive search of scientific literature and crystallographic databases, a

definitive, publicly available crystal structure for (S)-3-Phenylbutyric acid has not been

identified. This technical overview outlines the type of information that would be presented had

the data been available and provides a standardized methodology for crystal structure

determination for the benefit of researchers and drug development professionals.

(S)-3-Phenylbutyric acid is a chiral carboxylic acid with potential applications in various fields.

Its three-dimensional structure is crucial for understanding its chemical and biological

properties, including its interaction with biological targets. While physical and chemical

properties are documented, the precise arrangement of atoms in the crystalline state, which

provides fundamental insights into its solid-state behavior, remains undetermined in the public

domain.

Hypothetical Data Presentation
Had the crystal structure data been available, it would be summarized in the following tables.

Table 1: Crystal Data and Structure Refinement for (S)-3-Phenylbutyric acid.
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Parameter Value

Empirical formula C₁₀H₁₂O₂

Formula weight 164.20

Temperature e.g., 293(2) K

Wavelength e.g., 0.71073 Å

Crystal system e.g., Monoclinic

Space group e.g., P2₁

Unit cell dimensions

a e.g., a Å

b e.g., b Å

c e.g., c Å

α e.g., 90°

β e.g., β°

γ e.g., 90°

Volume e.g., V Å³

Z e.g., 4

Density (calculated) e.g., ρ Mg/m³

Absorption coefficient e.g., μ mm⁻¹

F(000) e.g., F

Crystal size e.g., x × y × z mm³

Theta range for data collection e.g., θ₁ to θ₂°

Index ranges e.g., -h≤h≤h, -k≤k≤k, -l≤l≤l

Reflections collected e.g., N_coll

Independent reflections e.g., N_indep [R(int) = R]
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Completeness to theta = θ₂° e.g., %

Absorption correction e.g., Multi-scan

Refinement method e.g., Full-matrix least-squares on F²

Data / restraints / parameters e.g., d / r / p

Goodness-of-fit on F² e.g., S

Final R indices [I>2sigma(I)] e.g., R₁ = r₁, wR₂ = r₂

R indices (all data) e.g., R₁ = r₁, wR₂ = r₂

Absolute structure parameter e.g., x(y)

Largest diff. peak and hole e.g., Δρ_max and Δρ_min e.Å⁻³

Table 2: Selected Bond Lengths (Å) and Angles (°) for (S)-3-Phenylbutyric acid.
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Bond/Angle Length (Å) / Angle (°)

C1-C2 e.g., 1.52(3)

C2-C3 e.g., 1.53(3)

C3-C4 e.g., 1.51(3)

C3-C5 e.g., 1.54(3)

C5-C6 e.g., 1.39(3)

C1-O1 e.g., 1.31(3)

C1-O2 e.g., 1.22(3)

O1-C1-O2 e.g., 123.4(5)

C2-C1-O1 e.g., 112.1(4)

C2-C1-O2 e.g., 124.5(4)

C1-C2-C3 e.g., 110.2(3)

C2-C3-C4 e.g., 111.5(3)

C2-C3-C5 e.g., 109.8(3)

Standard Experimental Protocols
The determination of a crystal structure for a small molecule like (S)-3-Phenylbutyric acid
would typically follow the experimental workflow detailed below.

Crystallization
Single crystals of (S)-3-Phenylbutyric acid would be grown, likely through slow evaporation of

a suitable solvent. A variety of solvents such as ethanol, methanol, acetone, or ethyl acetate,

and mixtures thereof, would be screened to find conditions that yield high-quality, single

crystals of appropriate size for X-ray diffraction.

X-ray Diffraction Data Collection
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A suitable single crystal would be mounted on a goniometer head. Data collection would be

performed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ =

0.71073 Å or Cu Kα, λ = 1.54184 Å) and a detector (e.g., a CCD or CMOS detector). The

crystal would be maintained at a constant temperature, often a cryogenic temperature like 100

K, to minimize thermal vibrations and potential radiation damage. A series of diffraction images

would be collected as the crystal is rotated through a range of angles.

Data Processing and Structure Solution
The collected diffraction images would be processed to integrate the intensities of the

reflections and apply corrections for factors such as Lorentz and polarization effects. The

resulting data would be used to determine the unit cell parameters and the space group. The

crystal structure would then be solved using direct methods or Patterson methods, which would

provide an initial model of the atomic positions.

Structure Refinement
The initial structural model would be refined against the experimental diffraction data using full-

matrix least-squares on F². This iterative process adjusts atomic positions, and anisotropic

displacement parameters until the calculated diffraction pattern shows the best possible

agreement with the observed data. Hydrogen atoms would typically be placed in calculated

positions and refined using a riding model.

Visualizations
The following diagrams illustrate the general workflow for crystal structure determination and a

hypothetical logical relationship for the application of such data.
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Fig. 1: Experimental workflow for crystal structure determination.
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To cite this document: BenchChem. [Crystal Structure of (S)-3-Phenylbutyric Acid: A Search
for Definitive Data]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1347551#crystal-structure-of-s-3-phenylbutyric-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1347551?utm_src=pdf-body-img
https://www.benchchem.com/product/b1347551#crystal-structure-of-s-3-phenylbutyric-acid
https://www.benchchem.com/product/b1347551#crystal-structure-of-s-3-phenylbutyric-acid
https://www.benchchem.com/product/b1347551#crystal-structure-of-s-3-phenylbutyric-acid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1347551?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1347551?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1347551?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

